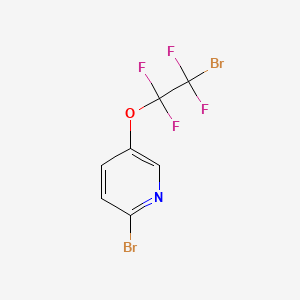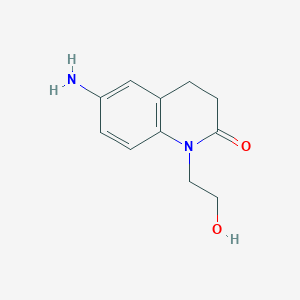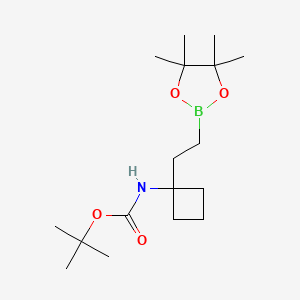![molecular formula C12H11N3O2 B13546208 3-(1H-pyrrolo[2,3-b]pyridin-1-yl)-2,6-Piperidinedione](/img/structure/B13546208.png)
3-(1H-pyrrolo[2,3-b]pyridin-1-yl)-2,6-Piperidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{1H-pyrrolo[2,3-b]pyridin-1-yl}piperidine-2,6-dione is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine moiety fused to a piperidine-2,6-dione structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1H-pyrrolo[2,3-b]pyridin-1-yl}piperidine-2,6-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative, the synthesis may involve:
Nitration: Introduction of a nitro group to the pyridine ring.
Reduction: Conversion of the nitro group to an amine.
Cyclization: Formation of the pyrrolo[2,3-b]pyridine core through intramolecular cyclization.
Formation of Piperidine-2,6-dione:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反应分析
Types of Reactions
3-{1H-pyrrolo[2,3-b]pyridin-1-yl}piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrrolo[2,3-b]pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored as a potential therapeutic agent, particularly in cancer research due to its ability to inhibit specific enzymes and receptors involved in tumor growth and progression.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 3-{1H-pyrrolo[2,3-b]pyridin-1-yl}piperidine-2,6-dione involves its interaction with specific molecular targets. It can bind to and inhibit the activity of enzymes such as fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis in cancer cells and inhibit tumor growth.
相似化合物的比较
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolo[2,3-b]pyridine core and exhibit similar biological activities.
Piperidine-2,6-dione derivatives: Compounds with this moiety are known for their diverse pharmacological properties.
Uniqueness
3-{1H-pyrrolo[2,3-b]pyridin-1-yl}piperidine-2,6-dione is unique due to its combined structural features, which confer specific biological activities not observed in simpler analogs. Its dual inhibition of multiple targets makes it a promising candidate for therapeutic development.
属性
分子式 |
C12H11N3O2 |
|---|---|
分子量 |
229.23 g/mol |
IUPAC 名称 |
3-pyrrolo[2,3-b]pyridin-1-ylpiperidine-2,6-dione |
InChI |
InChI=1S/C12H11N3O2/c16-10-4-3-9(12(17)14-10)15-7-5-8-2-1-6-13-11(8)15/h1-2,5-7,9H,3-4H2,(H,14,16,17) |
InChI 键 |
YNKUTGFWADXTQC-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C=CC3=C2N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




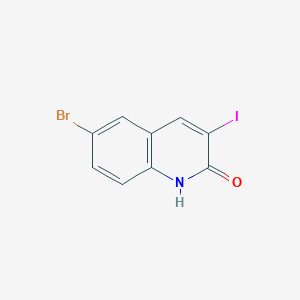
![3-[(2-Hydroxyethyl)(methyl)amino]benzoicacid](/img/structure/B13546147.png)
![2-[(3-Cyano-5,6,7,8-tetrahydroquinolin-2-YL)sulfanyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B13546153.png)

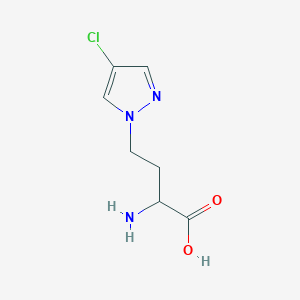

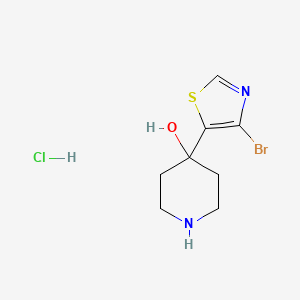
methyl}prop-2-enamide](/img/structure/B13546190.png)
